molecular formula C13H11FN4OS B2957808 N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013771-68-0

N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B2957808
CAS RN: 1013771-68-0
M. Wt: 290.32
InChI Key: OQNXWGRCPAWWKT-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole, which is a heterocyclic compound with a bicyclic structure consisting of the fusion of benzene and thiazole . Fluorobenzothiazoles are known to have various biological activities .


Synthesis Analysis

While specific synthesis information for this compound is not available, benzothiazole derivatives can be synthesized through various methods. For example, one method involves the reaction of 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a benzothiazole ring, a pyrazole ring, and a carboxamide group. The fluorine atom attached to the benzothiazole ring could potentially influence the compound’s reactivity and biological activity .

Scientific Research Applications

Antibacterial Activity

N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide derivatives have shown promise as antibacterial agents. A study by Palkar et al. (2017) explored the synthesis of novel compounds related to this chemical, revealing significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These findings highlight the potential of these compounds in combating bacterial infections (Palkar et al., 2017).

Potential Antipsychotic Properties

Compounds structurally similar to N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide have been evaluated for their antipsychotic potential. Research by Wise et al. (1987) investigated derivatives with modifications in the pyrazole ring, showing antipsychotic-like effects in behavioral animal tests without significant dopamine receptor interaction. This suggests potential therapeutic applications in mental health treatments (Wise et al., 1987).

Antituberculosis Activity

In the context of tuberculosis treatment, derivatives of N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide have been explored for their inhibitory effect on Mycobacterium tuberculosis. Jeankumar et al. (2013) synthesized a series of compounds demonstrating significant inhibition of Mycobacterium tuberculosis DNA gyrase, indicating their potential use in antituberculosis therapy (Jeankumar et al., 2013).

Anti-Cancer Applications

The chemical's derivatives have been assessed for their anti-cancer properties. Hammam et al. (2005) synthesized compounds that exhibited anti-cancer activity against lung, breast, and CNS cancer cell lines, suggesting the potential of these compounds in cancer therapy (Hammam et al., 2005).

Controlled Drug Delivery Systems

Research by Noorian et al. (2020) focused on the encapsulation of bioactive molecules in metal-organic frameworks for controlled drug delivery. This study demonstrated the potential of using similar compounds for targeted and controlled delivery of therapeutic agents (Noorian et al., 2020).

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4OS/c1-7-6-9(18(2)17-7)12(19)16-13-15-11-8(14)4-3-5-10(11)20-13/h3-6H,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNXWGRCPAWWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

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